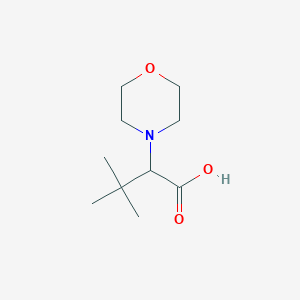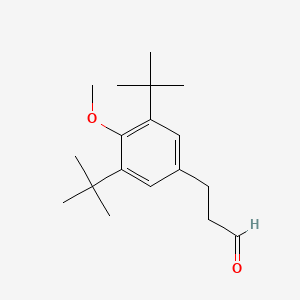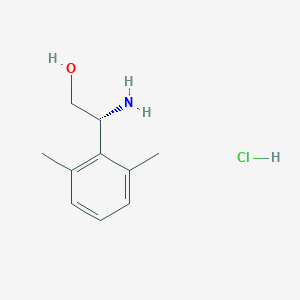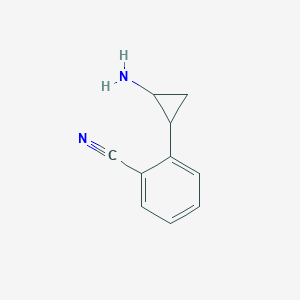
2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboximidamide is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are a class of organic compounds with a six-membered ring structure containing two nitrogen atoms at positions 1 and 3
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboximidamide typically involves the Biginelli reaction, which is a three-component condensation reaction. The reaction involves the use of an aldehyde, a β-keto ester, and urea or thiourea. For this compound, the specific reactants are 2-methyl-3-oxobutanoic acid ethyl ester, formamide, and ammonium acetate. The reaction is carried out under reflux conditions in ethanol as the solvent, yielding the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the imidamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are used in substitution reactions.
Major Products Formed
Oxidation: 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid.
Reduction: 2-Methyl-6-hydroxy-1,6-dihydropyrimidine-5-carboximidamide.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboximidamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly xanthine oxidase inhibitors.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboximidamide involves its interaction with specific molecular targets. For instance, as a xanthine oxidase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of hypoxanthine to xanthine and xanthine to uric acid . This inhibition reduces the production of uric acid, which is beneficial in treating hyperuricemia and gout.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an imidamide group.
6-Oxo-1,6-dihydropyrimidine-2,5-dicarboxamide: Contains additional carboxamide groups, making it a more complex derivative.
Uniqueness
2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboximidamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a xanthine oxidase inhibitor sets it apart from other pyrimidine derivatives, making it a valuable compound for therapeutic applications .
Propiedades
Fórmula molecular |
C6H8N4O |
|---|---|
Peso molecular |
152.15 g/mol |
Nombre IUPAC |
2-methyl-6-oxo-1H-pyrimidine-5-carboximidamide |
InChI |
InChI=1S/C6H8N4O/c1-3-9-2-4(5(7)8)6(11)10-3/h2H,1H3,(H3,7,8)(H,9,10,11) |
Clave InChI |
SCHHRYOTSMZAQO-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C(C(=O)N1)C(=N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(Methoxycarbonyl)bicyclo[1.1.0]butane-1-carboxylic acid](/img/structure/B12954806.png)


![Ethanone, 1-[5-(methylsulfonyl)-3-pyridinyl]-](/img/structure/B12954826.png)
![N-Methyl-1-(pyrazolo[1,5-a]pyrimidin-3-yl)methanamine](/img/structure/B12954836.png)



![1H-Pyrrolo[2,3-B]pyridine, 3-phenyl-1-(phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-](/img/structure/B12954856.png)



